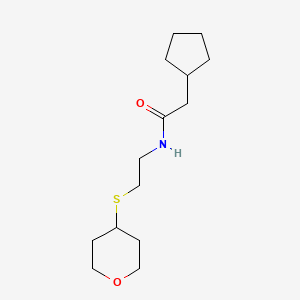

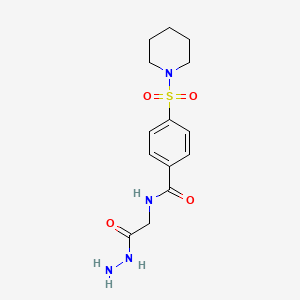

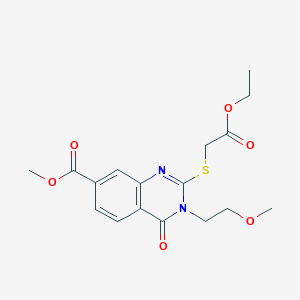

![molecular formula C15H15ClN2O2 B2520449 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide CAS No. 379254-20-3](/img/structure/B2520449.png)

4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" is a derivative of benzohydrazide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds and their properties and reactions are discussed, which can provide insights into the behavior of similar chemical structures.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of an aldehyde with a hydrazide. For instance, the synthesis of 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide was achieved by condensing 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . This suggests that the synthesis of "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" could potentially be carried out through a similar condensation reaction, using appropriate starting materials that contain the 4-chloro-3-methylphenoxy and methylbenzohydrazide moieties.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by the presence of benzene rings and the hydrazide functional group. In the case of 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide, the dihedral angle between the two benzene rings is reported to be 50.1°, indicating a certain degree of torsion that could affect the compound's reactivity and interaction with other molecules . This structural information is relevant as it can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including reductions and condensation reactions. For example, the electrochemical reduction of methyl triclosan, a related chlorinated compound, results in the cleavage of C-Cl and C-O bonds, leading to the formation of several different products . This indicates that "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" may also be susceptible to similar electrochemical reductions, which could be useful in understanding its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives can be influenced by the substituents on the benzene rings. For instance, the presence of a methoxy group can impact the solubility and hydrogen bonding capability of the compound, as seen in the crystal structure of 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide, where hydrogen bonds are formed with a methanol molecule . Similarly, the chloro and methyl groups in "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" would be expected to influence its solubility, boiling point, and potential for forming hydrogen bonds or undergoing specific chemical reactions.

Applications De Recherche Scientifique

Synthesis and Characterization

4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide and related compounds have been synthesized and characterized for various applications. One study focused on the synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, which shares a structural similarity, indicating the versatility of these compounds in synthetic chemistry (Shaikh, 2013).

Another research synthesized derivatives like 2-(4-Chloro-3-methylphenoxy)acetohydrazide, highlighting the chemical diversity and potential for creating a wide range of compounds for different applications (Fuloria et al., 2009).

Antimicrobial Activities

- Several studies have explored the antimicrobial properties of compounds related to 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide. For instance, compounds containing the 5-chloro-2-methoxy benzohydrazide moiety, a close relative, have been synthesized and shown to have significant antibacterial and antifungal activities (Kumar et al., 2013).

Catalytic Properties

- Research into oxovanadium(V) complexes with Schiff base ligands, including derivatives of benzohydrazide, demonstrates their potential in catalysis, such as in oxidation reactions. These findings suggest potential catalytic applications for 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide and its derivatives (Yang, 2014).

Phototransformation Studies

- The phototransformation of compounds like 4-chloro-2-methylphenol, which shares structural elements with 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide, in water highlights their environmental interactions and potential for breakdown under light exposure (Vialaton et al., 1998).

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-chloro-3-methylphenoxy)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-11-2-4-12(5-3-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORJFHDXZOCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

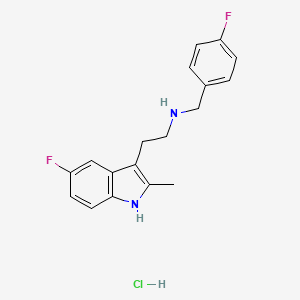

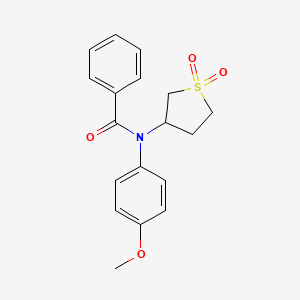

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)

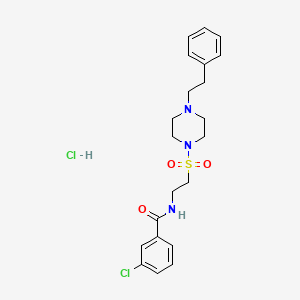

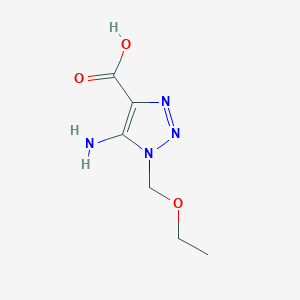

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)

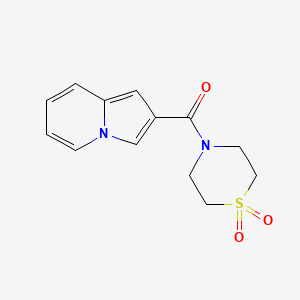

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

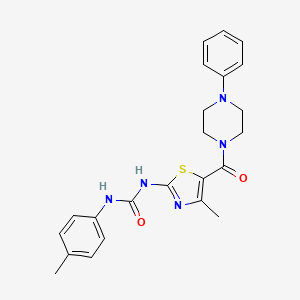

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)